5-(Naphthalen-2-yl)furan-2-carbaldehyde is an organic compound characterized by its unique structure, which consists of a furan ring substituted with a naphthyl group at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. This compound exhibits interesting chemical properties due to the presence of both aromatic and heterocyclic components, making it a subject of interest in various chemical and biological studies .
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction.
The synthesis of 5-(Naphthalen-2-yl)furan-2-carbaldehyde can be achieved through several methods:
5-(Naphthalen-2-yl)furan-2-carbaldehyde has potential applications in various fields:
5-(Naphthalen-2-yl)furan-2-carbaldehyde can be compared with other similar compounds, highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde | Contains an ether linkage between naphthalene and furan | Different reactivity due to ether bond |
Furan-2-carbaldehyde | Lacks the naphthalene ring | Less hydrophobic; fewer interactions with aromatic regions |
5-(Hydroxymethyl)furan-2-carbaldehyde | Contains a hydroxymethyl group instead of naphthalene | Different functional properties due to hydroxymethyl group |
The unique structure of 5-(Naphthalen-2-yyl)furan-2-carbaldehyde, with its combination of naphthalene and furan rings, makes it particularly useful in applications requiring both aromatic and heterocyclic properties .